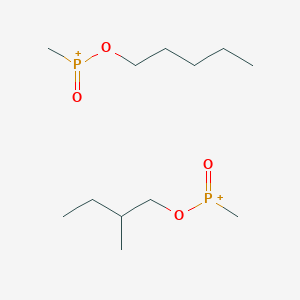
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms, forming unique structures that have various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium typically involves the reaction of phosphorus oxychloride with alcohols such as 2-methylbutanol and pentanol, respectively. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert these compounds into phosphines.
Substitution: They can undergo nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organophosphorus compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with molecular targets such as enzymes and receptors. The phosphorus atom in these compounds can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the structure of the compound and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.
Triphenylphosphine: Another organophosphorus compound used in similar applications.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are unique due to their specific alkoxy groups, which confer distinct chemical and physical properties. These compounds have unique reactivity patterns and applications compared to other organophosphorus compounds.
Properties
CAS No. |
87025-52-3 |
|---|---|
Molecular Formula |
C12H28O4P2+2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium |
InChI |
InChI=1S/2C6H14O2P/c1-4-6(2)5-8-9(3)7;1-3-4-5-6-8-9(2)7/h6H,4-5H2,1-3H3;3-6H2,1-2H3/q2*+1 |
InChI Key |
YDPLNBTYBDUREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCO[P+](=O)C.CCC(C)CO[P+](=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















